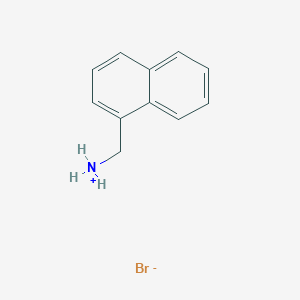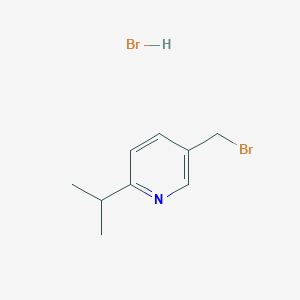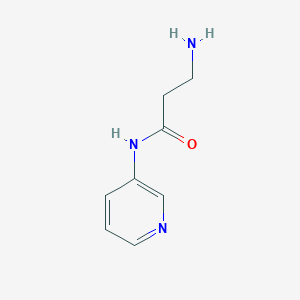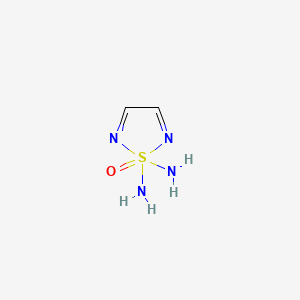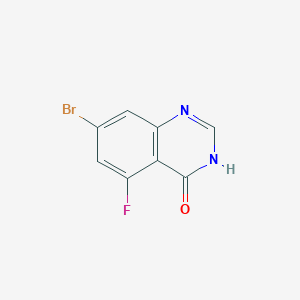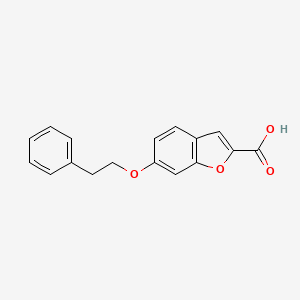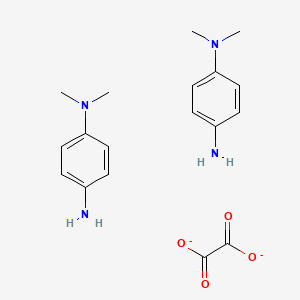
1-Bromo-4-phenyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-phenyldibenzofuran is an organic compound with the chemical formula C18H11BrO. It is a derivative of dibenzofuran, where a bromine atom is substituted at the first position and a phenyl group at the fourth position. This compound is typically a white to pale yellow solid and is soluble in certain organic solvents such as dimethyl sulfoxide and dichloromethane .
Métodos De Preparación
1-Bromo-4-phenyldibenzofuran can be synthesized through various organic synthetic routes. One common method involves the bromination of 4-phenyldibenzofuran using bromine or a brominating agent under controlled conditions. Another approach is through the Suzuki-Miyaura coupling reaction, where a dibenzofuran derivative is coupled with a phenylboronic acid in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-Bromo-4-phenyldibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-phenyldibenzofuran has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceutical Research: It serves as a building block in the synthesis of pharmaceutical compounds with potential biological activities
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-phenyldibenzofuran depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In material science, its electronic properties are exploited for the development of advanced materials. The molecular targets and pathways involved vary based on the specific context of its use .
Comparación Con Compuestos Similares
1-Bromo-4-phenyldibenzofuran can be compared with other similar compounds such as:
Dibenzofuran: The parent compound without the bromine and phenyl substitutions.
4-Phenyldibenzofuran: Similar structure but lacks the bromine atom.
1-Bromo-2-phenyldibenzofuran: Another isomer with the bromine atom at a different position
Propiedades
Fórmula molecular |
C18H11BrO |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
1-bromo-4-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |
Clave InChI |
MOFZWXIXTVLLAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



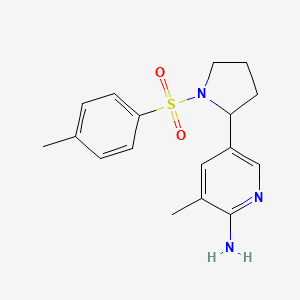
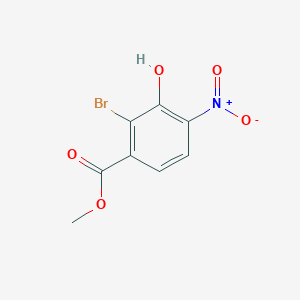
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
